6-Bromo-3-nitroimidazo[1,2-b]pyridazine
Description
6-Bromo-3-nitroimidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring, sharing one nitrogen atom at the junction (imidazo[1,2-b]pyridazine scaffold) . This scaffold is distinct from other isomers like imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine due to its nitrogen-sharing fusion pattern, which enhances synthetic accessibility and pharmacological exploration .
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
6-bromo-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H |
InChI Key |
TZSYSOBHYCRHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine typically involves the bromination of 3-nitroimidazo[1,2-b]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted imidazo[1,2-b]pyridazines.
Reduction: Formation of 6-bromo-3-aminoimidazo[1,2-b]pyridazine.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
6-Bromo-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Key Features :
- Substituents : A bromine atom at position 6 and a nitro group at position 3.
- Synthesis : Typically synthesized via condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
Position 3 :
- Nitro groups (e.g., 5c, 5h) enhance AChE inhibition potency (IC₅₀ < 50 nM) but may increase mitochondrial stress at higher concentrations .
- Bromine (e.g., 6-Bromo-3-nitro) likely improves electrophilicity for nucleophilic substitution reactions, enabling further derivatization .
Position 6 :
- Bulky substituents (e.g., piperazinyl in 5h) improve target selectivity. For example, 5h shows stronger AChE inhibition than 5c due to enhanced hydrophobic interactions .
- Halogens (Br, Cl) at position 6 (e.g., 3-Bromo-6-chloro) are versatile handles for Suzuki or Buchwald-Hartwig couplings to introduce aryl/alkyl groups .
Position 2: Aryl groups with electron-donating substituents (e.g., 4-dimethylaminophenyl in compound 4) enhance β-amyloid binding affinity (Ki = 11 nM) by promoting π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
